(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol
Overview
Description
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol is a chemical compound characterized by a thiophene ring substituted with a phenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The phenyl and trifluoromethyl groups are introduced through substitution reactions.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the methanol group to a methyl group.
Substitution: The compound can participate in substitution reactions, where the phenyl or trifluoromethyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups, which can interact with enzymes or receptors in biological systems. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
- 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid
- 2-Thiophenemethanol, 4-phenyl-5-(trifluoromethyl)-
Comparison:
- Structural Differences: While similar compounds may share the thiophene ring and trifluoromethyl group, the presence of different functional groups (e.g., carboxylic acid vs. methanol) can significantly alter their chemical properties and applications.
- Unique Features: (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications .
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3OS/c13-12(14,15)11-10(6-9(7-16)17-11)8-4-2-1-3-5-8/h1-6,16H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJMSBKJCOVWFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381802 | |
Record name | 2-(Hydroxymethyl)-4-phenyl-5-(trifluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256488-46-7 | |
Record name | 2-(Hydroxymethyl)-4-phenyl-5-(trifluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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